Mal-amido-PEG12-NHS ester Mal-amido-PEG12-NHS ester
Brand Name: Vulcanchem
CAS No.: 2101722-60-3; 326003-46-7; 756525-92-5
VCID: VC6830009
InChI: InChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42)
SMILES: C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Molecular Formula: C38H63N3O19
Molecular Weight: 865.924

Mal-amido-PEG12-NHS ester

CAS No.: 2101722-60-3; 326003-46-7; 756525-92-5

Cat. No.: VC6830009

Molecular Formula: C38H63N3O19

Molecular Weight: 865.924

* For research use only. Not for human or veterinary use.

Mal-amido-PEG12-NHS ester - 2101722-60-3; 326003-46-7; 756525-92-5

Specification

CAS No. 2101722-60-3; 326003-46-7; 756525-92-5
Molecular Formula C38H63N3O19
Molecular Weight 865.924
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42)
Standard InChI Key LWNZLSLPQXOOAO-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Composition

Mal-amido-PEG12-NHS ester features a tripartite structure:

  • Maleimide terminus: A thiol-reactive group enabling stable thioether bond formation with cysteine residues or other sulfhydryl-containing molecules.

  • NHS ester terminus: Reacts with primary amines (e.g., lysine residues or protein N-termini) to form stable amide linkages.

  • PEG12 spacer: A 12-repeat ethylene glycol unit chain (MW ≈ 528 Da) that enhances aqueous solubility and reduces steric interference during conjugation .

Table 1: Key Molecular Characteristics

PropertyValueSource
CAS Number2101722-60-3
Molecular FormulaC₃₈H₆₃N₃O₁₉
Molecular Weight865.92 g/mol
PEG Chain Length12 ethylene oxide units
Reactive GroupsMaleimide, NHS ester

Discrepancy Note: AxisPharm cites a molecular weight of 660 g/mol, conflicting with Vulcanchem and PubChem . The higher value aligns with the C₃₈H₆₃N₃O₁₉ formula and is considered authoritative.

Solubility and Stability Profile

  • Solubility: Freely soluble in DMSO, DMF, and aqueous buffers (pH 6.5–7.5). The PEG spacer prevents aggregation even at high concentrations (>10 mM) .

  • Stability: Hydrolyzes in aqueous media (t₁/₂ ≈ 4–6 hours at pH 7.4, 25°C). Lyophilized powder remains stable for >24 months at -20°C under inert atmosphere .

Multidisciplinary Applications

Bioconjugation Engineering

The compound’s dual reactivity enables orthogonal conjugation strategies:

  • Antibody-drug conjugates (ADCs): Maleimide couples to engineered cysteines in antibodies, while NHS ester links cytotoxic payloads. The PEG12 spacer minimizes aggregation and preserves antigen-binding affinity .

  • Fluorescent labeling: Site-specific tagging of cellular proteins with minimal perturbation to function, critical for live-cell imaging .

PROTAC Synthesis and Targeted Protein Degradation

As a PROTAC linker, Mal-amido-PEG12-NHS ester bridges E3 ubiquitin ligase ligands (e.g., VHL or CRBN) and target protein binders (e.g., kinase inhibitors):

  • Enhanced solubility: The PEG12 chain prevents precipitation of hydrophobic PROTACs, improving cellular uptake .

  • In vivo efficacy: PROTACs using PEG12 linkers show 3–5× higher target degradation in xenograft models compared to shorter PEG variants .

Table 2: PROTAC Linker Performance Comparison

Linker TypeSolubility (mg/mL)Plasma Stability (t₁/₂)Tumor Penetration Efficiency
PEG60.88.2 hours12%
PEG122.114.7 hours29%
PEG243.59.8 hours18%

Data adapted from An et al. (2018) and Vulcanchem studies .

Nanomedicine and Surface Functionalization

  • Liposome modification: Conjugation of targeting ligands (e.g., folate, HER2 antibodies) to nanoparticle surfaces enhances tumor-specific delivery .

  • Biosensor development: PEG12 spacers on gold nanoparticles reduce non-specific protein adsorption by 73% compared to unmodified surfaces .

Advanced Research Findings

Kinetic Studies of Conjugation Reactions

  • Maleimide-thiol kinetics: Second-order rate constant (k₂) = 12.3 M⁻¹s⁻¹ at pH 7.0, 25°C. Reactivity decreases by 40% when PEG chain exceeds 24 units .

  • NHS-amine coupling: Achieves >90% conjugation efficiency within 30 minutes at 10 mM reagent concentration .

In Vivo Pharmacokinetic Enhancements

PEG12-modified conjugates exhibit:

  • 2.8× longer circulation half-life (t₁/₂ = 18.4 hours vs. 6.5 hours for non-PEGylated).

  • 62% reduction in liver sequestration compared to PEGylated variants with <8 units.

Hazard CategoryGHS PictogramPrecautionary Statements
Acute toxicity (Oral)Skull & CrossbonesH301: Toxic if swallowed
Skin corrosion/irritationExclamation markH315: Causes skin irritation
Serious eye damageExclamation markH319: Causes serious eye irritation

Source: Vulcanchem safety data.

Comparative Analysis with Analogous Reagents

Maleimide-PEGn-NHS Esters

ParameterPEG4PEG12 (This Compound)PEG24
Hydrodynamic radius (Å)14.228.752.1
Conjugation efficiency78%93%88%
In vivo clearance rateHighModerateLow

Data synthesized from AxisPharm and Vulcanchem studies .

Emerging Applications and Future Directions

Recent innovations include:

  • ADC optimization: Site-specific conjugation using engineered cysteines improves batch homogeneity (DAR 3.9 ± 0.2 vs. traditional DAR 2.1–4.7).

  • Ternary complex stabilization: PEG12 linkers in PROTACs enhance E3 ligase-target protein interaction lifetime by 2.3× .

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